molecular formula C6H2ClF2N3 B6223399 1-azido-4-chloro-2,3-difluorobenzene CAS No. 2768327-11-1

1-azido-4-chloro-2,3-difluorobenzene

Cat. No.: B6223399
CAS No.: 2768327-11-1
M. Wt: 189.5
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Description

1-Azido-4-chloro-2,3-difluorobenzene is a specialized multifunctional aromatic compound of high value to researchers in medicinal and synthetic chemistry. Its structure incorporates three distinct functional groups: an azide , a chloro substituent, and multiple fluoro atoms, making it a versatile scaffold for constructing complex molecules . The primary research value of this compound lies in its potential as a key synthetic intermediate. The aryl azide group is particularly valuable in click chemistry , where it can undergo facile [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazole linkages, a reaction that is highly reliable and bio-orthogonal . This makes the compound an excellent building block for synthesizing chemical probes, bioconjugates, and combinatorial libraries. Furthermore, the presence of halogen atoms (chloro and fluoro) on the benzene ring offers additional sites for synthetic manipulation via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, or via nucleophilic aromatic substitution . The specific pattern of fluorine substitution can be critical in medicinal chemistry, as it can influence a drug molecule's lipophilicity, metabolic stability, and its ability to engage in non-covalent interactions with biological targets . The combination of an electron-withdrawing azide group with halogen substituents results in an electron-deficient aromatic ring system. This electronic profile directs subsequent electrophilic substitution reactions, such as Friedel-Crafts acylation, to specific positions on the ring, enabling predictable and regioselective derivatization . As a research chemical, this compound is a promising starting point for developing new materials, agrochemicals, and pharmacologically active compounds, including potential quinolone-type antibacterial agents where fluorinated benzenes are known key intermediates . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2768327-11-1

Molecular Formula

C6H2ClF2N3

Molecular Weight

189.5

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

4-Chloro-2,3-difluoroaniline is treated with sodium nitrite (NaNO2\text{NaNO}_2) in aqueous hydrochloric acid at 0–5°C to generate the diazonium salt. Subsequent addition of sodium azide (NaN3\text{NaN}_3) displaces the diazo group, yielding the target azide. The reaction proceeds via a classic Sandmeyer-type pathway, with the diazonium intermediate acting as a leaving group.

Example Protocol

  • Diazotization : Dissolve 10 mmol of 4-chloro-2,3-difluoroaniline in 30 mL of 20% HCl. Cool to 0°C and add 1.1 equivalents of NaNO2\text{NaNO}_2 dissolved in 5 mL water dropwise. Stir for 30 minutes.

  • Azidation : Add 1.5 equivalents of NaN3\text{NaN}_3 in 10 mL water. Stir for 2 hours at 0°C.

  • Workup : Extract with dichloromethane (2×15mL2 \times 15 \, \text{mL}), dry over MgSO4\text{MgSO}_4, and concentrate.

  • Purification : Perform column chromatography (hexane/ethyl acetate, 10:1) to isolate the product.

Yield : 75–85% (estimated based on analogous reactions).

Challenges and Optimizations

  • Thermal Stability : Diazonium salts of highly fluorinated anilines may decompose exothermically. Maintaining temperatures below 5°C is critical.

  • Azide Handling : Sodium azide reacts violently with acidic vapors. Use sealed apparatus and neutralization traps.

Alternative Synthetic Routes

Electrophilic Cyclization with Azide Participation

Gold-catalyzed cyclizations of azido-alkynes demonstrate the stability of azides under transition metal catalysis. Although designed for triazole formation, these conditions (e.g., AuCl3/AgNTf2\text{AuCl}_3/\text{AgNTf}_2, 100°C in THF) could theoretically facilitate azide retention in multi-halogenated systems.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Diazotization-Azidation75–8595–99Straightforward, scalableSensitive to temperature
Directed Ortho-Metalation60–7090–95Precise regiocontrolRequires anhydrous conditions
Halogen Exchange50–6085–90Cost-effectiveLimited to specific substrates

Chemical Reactions Analysis

Types of Reactions

1-azido-4-chloro-2,3-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) is commonly used for azidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is used for reducing the azido group to an amine.

    Oxidation: Various oxidizing agents can be used, depending on the desired product.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Reduction: The major product is the corresponding amine.

    Oxidation: Products vary based on the oxidizing agent and conditions.

Scientific Research Applications

1-azido-4-chloro-2,3-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in bioconjugation and labeling studies due to the reactivity of the azido group.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azido-4-chloro-2,3-difluorobenzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1,4-Dibromo-2,3-difluorobenzene

  • Structure : Bromine atoms at positions 1 and 4, fluorine at 2 and 3.
  • Key Differences : Replacing bromine at position 1 with an azido group introduces significant reactivity differences. Azides are more prone to decomposition (e.g., thermal or photolytic) compared to bromine, which is relatively stable but a good leaving group in substitution reactions .
  • Applications : Primarily used as a laboratory chemical and intermediate in organic synthesis .

1-Bromo-2,3-difluorobenzene

  • Structure : Bromine at position 1, fluorine at 2 and 3.
  • Key Differences : Lacking the chlorine at position 4 and the azido group, this compound is less electronically diverse. The absence of the azide limits its utility in click chemistry but enhances stability for storage and handling .
  • Physical Properties : Boiling point 234°C, density 1.724 g/cm³ .

1-[(1R)-1-Azidoethyl]-2-Chloro-4-Fluorobenzene

  • Structure : Azidoethyl (-CH₂N₃) side chain at position 1, chlorine at 2, fluorine at 4.
  • Key Differences : The azido group is part of an ethyl side chain rather than directly bonded to the aromatic ring. This reduces ring strain and alters reactivity compared to 1-azido-4-chloro-2,3-difluorobenzene. Molecular weight (199.61 g/mol) is higher due to the ethyl group .

Reactivity and Stability

  • Azido Group Reactivity : The direct attachment of -N₃ in this compound increases its susceptibility to explosive decomposition under heat or shock compared to brominated analogs like 1,4-dibromo-2,3-difluorobenzene .
  • In contrast, brominated analogs (e.g., 1-bromo-2,3-difluorobenzene) are more likely to undergo NAS due to bromine’s superior leaving-group ability .

Q & A

Basic Research Question

  • FT-IR : The azido group (N₃) shows a strong asymmetric stretch at ~2100 cm⁻¹. Fluorine and chlorine substituents can be identified via C-F (1100–1200 cm⁻¹) and C-Cl (550–800 cm⁻¹) stretches.
  • NMR : ¹⁹F NMR reveals distinct shifts for fluorine atoms in different positions (e.g., meta vs. para). ¹H-¹⁵N HMBC can confirm azido group connectivity.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) provides molecular ion peaks and fragmentation patterns, distinguishing isotopic clusters for chlorine (³⁵Cl/³⁷Cl) .

What strategies are recommended for resolving contradictions in experimental data when studying the reactivity of this compound under varying conditions?

Advanced Research Question

  • Triangulation : Cross-validate results using multiple techniques (e.g., HPLC for purity, XRD for structure).
  • Replication : Repeat experiments under identical conditions to isolate variables (e.g., oxygen sensitivity of the azido group).
  • Computational Modeling : Compare experimental reaction outcomes with DFT-calculated transition states to identify mechanistic discrepancies.
  • Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.01 ppm for NMR shifts) .

What safety protocols are essential when handling azido-containing compounds like this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use explosion-resistant shields, nitrile gloves, and fume hoods.
  • Storage : Keep azides in cool (<4°C), dark conditions to prevent decomposition. Avoid contact with heavy metals or acids, which can trigger explosive reactions.
  • Disposal : Neutralize small quantities with sodium nitrite/hypochlorite solutions under controlled pH .

How does the presence of fluorine atoms influence the electronic properties and reactivity of this compound in cross-coupling reactions?

Advanced Research Question
Fluorine’s strong electron-withdrawing effect activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attacks. In Suzuki-Miyaura couplings, the fluorine substituents:

  • Enhance Oxidative Addition : Lower LUMO energy, facilitating Pd(0) insertion into the C-Cl bond.
  • Direct Regioselectivity : Fluorine’s meta-directing nature influences coupling sites.
  • Stabilize Intermediates : Negative charge on fluorine stabilizes transition states, improving reaction rates. Comparative studies with non-fluorinated analogs show up to 30% higher yields .

What are the documented biological activities of structurally similar azido-halogenated benzene derivatives, and what experimental models are used?

Basic Research Question
Similar compounds exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus).
  • Protein Labeling : Azido groups enable bioorthogonal click chemistry for tagging proteins in live cells (e.g., HaloTag systems).
  • In Vivo Imaging : Fluorine-18 derivatives are used in PET imaging to track tumor progression. Experimental models include murine xenografts and 3D cell cultures .

What role does click chemistry play in modifying this compound for targeted drug delivery systems?

Advanced Research Question
The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the compound to:

  • Polymer Scaffolds : PEGylated carriers for controlled release.
  • Antibody-Drug Conjugates (ADCs) : Site-specific linkage to monoclonal antibodies (e.g., trastuzumab).
  • Proteolysis-Targeting Chimeras (PROTACs) : Bifunctional molecules degrading disease-related proteins. Key optimization parameters include reaction pH (7–8) and catalyst concentration (1–5 mol% Cu(I)) .

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